molecular formula C9H11ClN2O2 B8120434 5-Chloro-pyrazine-2-carboxylic acid isobutyl ester

5-Chloro-pyrazine-2-carboxylic acid isobutyl ester

Cat. No.: B8120434
M. Wt: 214.65 g/mol
InChI Key: OFWXMCXGANWSRI-UHFFFAOYSA-N
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Description

5-Chloro-pyrazine-2-carboxylic acid isobutyl ester is an organic compound with the molecular formula C9H11ClN2O2. It is a yellow liquid at room temperature and is known for its applications in various fields of scientific research and industry . The compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and an isobutyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-pyrazine-2-carboxylic acid isobutyl ester typically involves the esterification of 5-Chloro-pyrazine-2-carboxylic acid with isobutyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-pyrazine-2-carboxylic acid isobutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Chloro-pyrazine-2-carboxylic acid isobutyl ester involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-pyrazine-2-carboxylic acid isobutyl ester is unique due to its ester functionality, which imparts distinct chemical properties and reactivity compared to its parent acid and amide derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-methylpropyl 5-chloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(2)5-14-9(13)7-3-12-8(10)4-11-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWXMCXGANWSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CN=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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